molecular formula C10H11Cl3N2O2S2 B12542125 Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- CAS No. 667422-39-1

Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-

Cat. No.: B12542125
CAS No.: 667422-39-1
M. Wt: 361.7 g/mol
InChI Key: BIZDPWRQJHTBBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- typically involves multiple steps. One common method includes the reaction of ethanethioamide with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress response, thereby affecting cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- is unique due to its combination of a trichloroethyl group and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

667422-39-1

Molecular Formula

C10H11Cl3N2O2S2

Molecular Weight

361.7 g/mol

IUPAC Name

N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]ethanethioamide

InChI

InChI=1S/C10H11Cl3N2O2S2/c1-7(18)14-9(10(11,12)13)15-19(16,17)8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H,14,18)

InChI Key

BIZDPWRQJHTBBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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